molecular formula C17H17NO4 B2544050 (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide CAS No. 1799254-97-9

(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide

Cat. No.: B2544050
CAS No.: 1799254-97-9
M. Wt: 299.326
InChI Key: WXXKWUAUCRHTJE-AATRIKPKSA-N
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Description

(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is an organic compound that features a furan ring, a chroman moiety, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide typically involves the following steps:

    Formation of the acrylamide group: This can be achieved by reacting acryloyl chloride with an amine precursor under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the chroman moiety: The chroman group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form amines.

    Substitution: The hydroxyl group on the chroman moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Various substituted chroman derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound could be explored for therapeutic applications. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The furan and chroman moieties could facilitate binding to specific molecular targets, while the acrylamide group may participate in covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-3-yl)-N-((4-hydroxyphenyl)methyl)acrylamide: Similar structure but with a phenyl group instead of a chroman moiety.

    (E)-3-(furan-3-yl)-N-((4-methoxychroman-4-yl)methyl)acrylamide: Similar structure but with a methoxy group on the chroman moiety.

Uniqueness

(E)-3-(furan-3-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide is unique due to the presence of both the furan and chroman rings, which provide distinct chemical and biological properties. The combination of these moieties in a single molecule allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(6-5-13-7-9-21-11-13)18-12-17(20)8-10-22-15-4-2-1-3-14(15)17/h1-7,9,11,20H,8,10,12H2,(H,18,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXKWUAUCRHTJE-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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